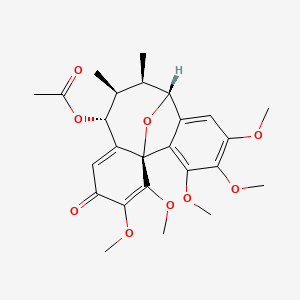
KadsulignanB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadsulignanB is a novel lignan compound isolated from the plant Kadsura coccinea. Lignans are a group of natural products known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanB typically involves the extraction of the compound from the stems of Kadsura coccinea. The process includes several steps:
Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of organic solvents such as methanol and dichloromethane.
Purification: The crude extract is purified using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of this compound is still in the research phase, and large-scale production methods have not been fully developed. advancements in biotechnological approaches, such as plant cell culture and metabolic engineering, hold promise for the future industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
KadsulignanB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.
Applications De Recherche Scientifique
Chemistry: KadsulignanB serves as a valuable compound for studying lignan biosynthesis and structure-activity relationships.
Industry: The compound’s unique chemical structure and biological activities make it a potential ingredient in pharmaceutical and nutraceutical products.
Mécanisme D'action
The mechanism of action of KadsulignanB involves its interaction with specific molecular targets and pathways:
Antiviral Activity: This compound inhibits viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
KadsulignanB is structurally related to other lignans, such as schisandrin and gomisin, which are also isolated from plants of the Schisandraceae family. this compound stands out due to its unique chemical structure and specific biological activities.
Similar Compounds
Schisandrin: Known for its hepatoprotective and antioxidant properties.
Gomisin: Exhibits anticancer and anti-inflammatory activities.
Neokadsuranin: Demonstrates antiviral and anticancer properties.
This compound’s distinct structure and diverse biological activities make it a promising compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H30O9 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
[(1S,7R,8S,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-4-oxo-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-7-yl] acetate |
InChI |
InChI=1S/C25H30O9/c1-11-12(2)20(33-13(3)26)15-10-16(27)21(29-5)24(32-8)25(15)18-14(19(11)34-25)9-17(28-4)22(30-6)23(18)31-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20-,25+/m1/s1 |
Clé InChI |
OHOKZEXDBOSOBF-GNVVBUIOSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H](C2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]1O3)OC)OC)OC)OC)OC)OC(=O)C)C |
SMILES canonique |
CC1C(C(C2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C1O3)OC)OC)OC)OC)OC)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



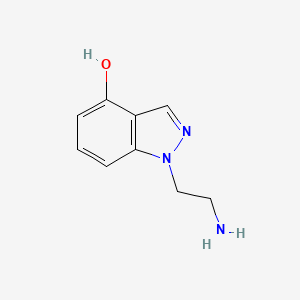
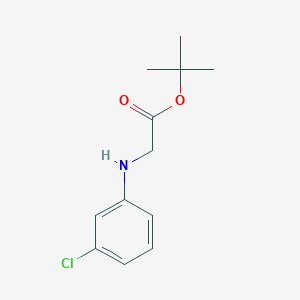


![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
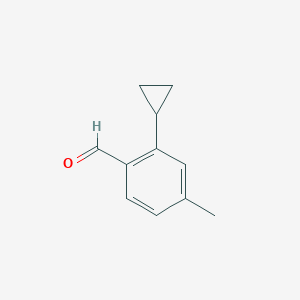
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
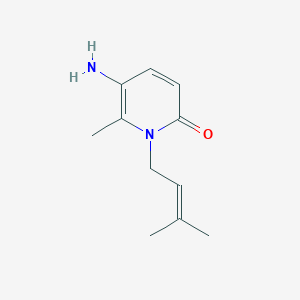
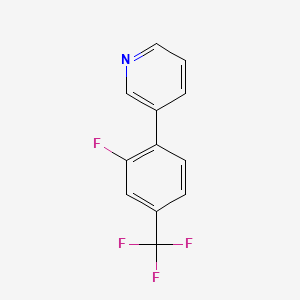

![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
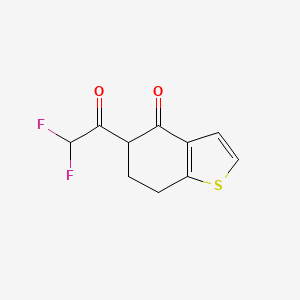
amine](/img/structure/B13067318.png)
